molecular formula C9H14O B099704 (2E)-2-propylidenecyclohexan-1-one CAS No. 16429-05-3

(2E)-2-propylidenecyclohexan-1-one

Cat. No.: B099704
CAS No.: 16429-05-3
M. Wt: 138.21 g/mol
InChI Key: AZOKXMIHWQXFBU-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-propylidenecyclohexan-1-one is an organic compound with the molecular formula C9H14O It is a derivative of cyclohexanone, where a propylidene group is attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-2-propylidenecyclohexan-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the propylidene group on the cyclohexanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-propylidenecyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

(2E)-2-propylidenecyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2E)-2-propylidenecyclohexan-1-one involves its interaction with various molecular targets. The propylidene group can participate in electrophilic or nucleophilic reactions, depending on the conditions. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound, lacking the propylidene group.

    2-Methylcyclohexanone: Similar structure but with a methyl group instead of a propylidene group.

    2-Ethylidenecyclohexanone: Similar structure with an ethylidene group.

Uniqueness

(2E)-2-propylidenecyclohexan-1-one is unique due to the presence of the propylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

CAS No.

16429-05-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2E)-2-propylidenecyclohexan-1-one

InChI

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5+

InChI Key

AZOKXMIHWQXFBU-VMPITWQZSA-N

Isomeric SMILES

CC/C=C/1\CCCCC1=O

SMILES

CCC=C1CCCCC1=O

Canonical SMILES

CCC=C1CCCCC1=O

Origin of Product

United States

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